molecular formula C11H10O3 B046750 2-Acetyl-7-methoxybenzofuran CAS No. 43071-52-9

2-Acetyl-7-methoxybenzofuran

Cat. No. B046750
CAS RN: 43071-52-9
M. Wt: 190.19 g/mol
InChI Key: MUUMFANQVPWPFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Acetyl-7-methoxybenzofuran and similar compounds has been explored through various chemical reactions. One method involves the cyclization of phenoxyacetone derivatives to form benzofuran compounds, which can then undergo further functionalization (Cavell & Macmillan, 1967). Another approach is the acylation of methoxy-substituted phenols to prepare benzofuran derivatives (Yamaguchi et al., 1984). These methods highlight the versatility of synthetic strategies in creating benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of 2-Acetyl-7-methoxybenzofuran derivatives has been elucidated through techniques such as X-ray crystallography, revealing intricate details about their spatial arrangement and bonding. The crystal structure of related compounds demonstrates the importance of molecular geometry in determining the properties and reactivity of benzofuran derivatives (Stomberg et al., 1997).

Chemical Reactions and Properties

Benzofuran compounds, including 2-Acetyl-7-methoxybenzofuran, participate in a variety of chemical reactions that can alter their structure and functionality. Reactions such as acylations and cyclizations are pivotal in synthesizing novel benzofuran derivatives with diverse chemical properties (Patankar et al., 2008). These chemical transformations are crucial for exploring the potential applications of these compounds in different scientific domains.

Physical Properties Analysis

The physical properties of 2-Acetyl-7-methoxybenzofuran and its derivatives, such as melting points, solubility, and optical properties, are essential for understanding their behavior in various environments. The absorption and emission spectra of benzofuran derivatives provide insights into their optical properties, which can be influenced by substitutions on the benzofuran nucleus (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Acetyl-7-methoxybenzofuran, such as reactivity, stability, and tautomerism, are defined by its molecular structure. Studies have shown that these compounds exhibit interesting behaviors, such as equilibrium between tautomeric forms, which can have implications for their reactivity and potential applications (Cavell & Macmillan, 1967).

Scientific Research Applications

  • Anti-Diabetic and Anti-Inflammatory Properties : Compounds like 5-acetyl-2-aryl-6-hydroxybenzo[b]furans exhibit potential as anti-diabetic agents by targeting alpha-glucosidase, PTP1B, and beta-secretase. They also show potential anti-inflammatory properties against cyclooxygenase (Mphahlele et al., 2020).

  • Synthesis of Novel Compounds : Studies have demonstrated the potential for synthesizing novel polycyclic heteroaromatic compounds using derivatives of benzofurans, such as 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride (Patankar et al., 2008).

  • Cancer Research : Novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives have shown significant cytotoxicity against A549 lung cancer and NIH/3T3 mouse embryofibroblast cells (Yurttaş et al., 2020).

  • Chemical Synthesis : The acylation of bz-hydroxy- and bz-methoxy-2,3-dimethylbenzofurans using acetic acid, phenylacetic acid, or alpha-phenylpropionic acid and polyphosphoric acid can lead to the synthesis of various derivatives of 4-hydroxycoumarins and isoflavones (Kawase et al., 1971).

  • Anticholinesterase Activity : Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have shown potent inhibitory effects against acetyl- and butyrylcholinesterase (Luo et al., 2005).

  • Natural Source Synthesis : Baccharis conferta provides a natural source for the synthesis of various dihydrobenzofuran derivatives, such as 6-acetyl-2,3-dihydro-5-benzofuranols (Yamaguchi et al., 1990).

Safety And Hazards

2-Acetyl-7-methoxybenzofuran is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUMFANQVPWPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195674
Record name Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-7-methoxybenzofuran

CAS RN

43071-52-9
Record name 1-(7-Methoxy-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43071-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 7-methoxy-2-benzofuranyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043071529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Wen, Z Guo, Q Li, D Zhang, Z She… - Chemistry of natural …, 2010 - Springer
… A new griseofulvin derivative, 7-chloro-2',5,6-trimethoxy-6'-methylspiro(benzofuran-2(3H),1'-(2) cyclohexene)-3,4'-dione (1), together with the known 2-acetyl-7-methoxybenzofuran (2), …
Number of citations: 22 link.springer.com
Z She, LLP Vrijmoed - Chemistry of Natural Compounds, 2010 - academia.edu
… A new griseofulvin derivative, 7-chloro-2c,5,6-trimethoxy-6c-methylspiro(benzofuran-2(3H),1c-(2) cyclohexene)3,4c-dione (1), together with the known 2-acetyl-7-methoxybenzofuran (2)…
Number of citations: 0 www.academia.edu
HX Liao, TM Shao, RQ Mei, GL Huang, XM Zhou… - Marine Drugs, 2019 - mdpi.com
… [9–c]furan-1,4-dione (4), and a new naphthofuran 1,3,8-trimethoxynaphtho[9–c]furan (5), along with five known compounds 4-O-methyl eleutherol (6), 2-acetyl-7-methoxybenzofuran (7), …
Number of citations: 18 www.mdpi.com
AA AM - 1991 - pesquisa.bvsalud.org
… 2-Acetylbenzofuran [A] and 2-acetyl-7-methoxybenzofuran [B] react with different aromatic aldehydes to give chalcone analogues. These in turn interact with hydrazine hydrate [85%], …
Number of citations: 0 pesquisa.bvsalud.org
G Buckley, N Cooper, HJ Dyke, F Galleway… - Bioorganic & medicinal …, 2000 - Elsevier
… Having identified the 2-acetyl-7-methoxybenzofuran 3a as a potent selective inhibitor of PDE4, we went on to investigate the effect of methylating the amide nitrogen and the 3-position …
Number of citations: 22 www.sciencedirect.com
B Wang, X Liu, J Zhang, F Cheng - Fuel, 2018 - Elsevier
Pyrolysis behavior of coal gangue and corncob with some additives was studied in a fixed bed reactor. The results showed that with the blending ratio of coal gangue increasing during …
Number of citations: 20 www.sciencedirect.com
R Martin, JP Buisson, R Martin, JP Buisson - … : Preparation & Physical …, 2015 - Springer
The diverse ways of obtaining 147 hydroxy-ketones and derivatives are described. Characterization data: Chemical name, Chemical Abstracts Service Registry Number (CAS-RN), …
Number of citations: 0 link.springer.com
J Xu - RSC advances, 2015 - pubs.rsc.org
… 2-Acetyl-7-methoxybenzofuran (256) … A known metabolite 2-acetyl-7-methoxybenzofuran (256) was also isolated from the aforementioned endophytic fungus Sporothrix sp. (no. 4335). …
Number of citations: 124 pubs.rsc.org
S Koyama, F Takahashi, H Saito, H Yorimitsu - Synthesis, 2023 - thieme-connect.com
… Following the typical procedure using 2-acetyl-7-methoxybenzofuran (0.951 g, 5.00 mmol) with purification by column chromatography (silica gel, hexane/EtOAc 10:1) gave 1n (0.563 g, …
Number of citations: 1 www.thieme-connect.com

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